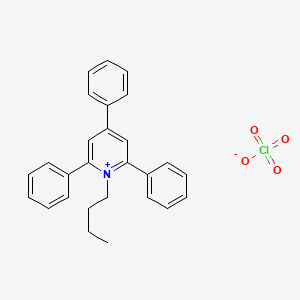![molecular formula C10H12ClF4N B2575956 1,1,1-三氟-N-[(4-氟苯基)甲基]丙-2-胺盐酸盐 CAS No. 2460750-10-9](/img/structure/B2575956.png)
1,1,1-三氟-N-[(4-氟苯基)甲基]丙-2-胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine;hydrochloride is a chemical compound characterized by the presence of trifluoromethyl and fluorophenyl groups
科学研究应用
1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzylamine and 1,1,1-trifluoroacetone.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common conditions include the use of solvents like dichloromethane and temperatures ranging from 0°C to room temperature.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the pure hydrochloride salt form.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and more efficient purification methods. The use of automated systems and continuous flow reactors can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions: 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
作用机制
The mechanism by which 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine;hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The trifluoromethyl and fluorophenyl groups contribute to its binding affinity and specificity, influencing the compound’s pharmacological profile.
相似化合物的比较
- 1,1,1-Trifluoro-2-phenylpropan-2-amine;hydrochloride
- 1,1,1-Trifluoro-N-[(4-chlorophenyl)methyl]propan-2-amine;hydrochloride
- 1,1,1-Trifluoro-N-[(4-bromophenyl)methyl]propan-2-amine;hydrochloride
Uniqueness: 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine;hydrochloride is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which enhance its chemical stability and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
This comprehensive overview highlights the significance of 1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine;hydrochloride in various scientific and industrial applications. Its unique chemical structure and reactivity make it a compound of interest for ongoing research and potential therapeutic use.
属性
IUPAC Name |
1,1,1-trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F4N.ClH/c1-7(10(12,13)14)15-6-8-2-4-9(11)5-3-8;/h2-5,7,15H,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRGZNYAQMSHGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)NCC1=CC=C(C=C1)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl[1-(pyridin-4-yl)propyl]amine](/img/structure/B2575875.png)




![5-Benzyl-5-azaspiro[3.5]nonan-8-one](/img/structure/B2575883.png)
![N-[3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2575885.png)

![[1-(2-Chloropropanoyl)azetidin-3-yl] N-(3-fluorophenyl)carbamate](/img/structure/B2575890.png)
![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxane-4-carboxamide](/img/structure/B2575893.png)

![2,2'-(3,9-dimethyl-6,8-dioxo-8,9-dihydro-[1,2,4]triazino[3,4-f]purine-1,7(4H,6H)-diyl)diacetamide](/img/structure/B2575895.png)
![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone](/img/structure/B2575896.png)
